3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile
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Overview
Description
3,3’-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile is an organic compound characterized by the presence of a chloro-substituted phenyl ring, a hydroxyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile typically involves the reaction of 5-chloro-2-hydroxy-3-methylbenzylamine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,3’-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,3’-{[(5-Bromo-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile: Similar structure but with a bromo substituent instead of chloro.
3,3’-{[(5-Methoxy-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile: Similar structure but with a methoxy substituent instead of chloro.
Uniqueness
The presence of the chloro group in 3,3’-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it distinct from its analogs with different substituents.
Properties
CAS No. |
92297-98-8 |
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Molecular Formula |
C14H16ClN3O |
Molecular Weight |
277.75 g/mol |
IUPAC Name |
3-[(5-chloro-2-hydroxy-3-methylphenyl)methyl-(2-cyanoethyl)amino]propanenitrile |
InChI |
InChI=1S/C14H16ClN3O/c1-11-8-13(15)9-12(14(11)19)10-18(6-2-4-16)7-3-5-17/h8-9,19H,2-3,6-7,10H2,1H3 |
InChI Key |
XBCRDFWGUUFZKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(CCC#N)CCC#N)Cl |
Origin of Product |
United States |
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